3-(5-(2-Chlorophenyl)-2-furyl)-1-phenyl-2-propen-1-one
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Overview
Description
3-(5-(2-Chlorophenyl)-2-furyl)-1-phenyl-2-propen-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts significant chemical reactivity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-1-phenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as solid bases or ionic liquids can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Chlorophenyl)-2-furyl)-1-phenyl-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid, sulfuric acid, and halogens under acidic or basic conditions.
Major Products
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Saturated ketones and alcohols.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antifungal, and anticancer activities.
Medicine: It has been investigated for its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 3-(5-(2-Chlorophenyl)-2-furyl)-1-phenyl-2-propen-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. This interaction can disrupt cellular processes, resulting in antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Chalcones: 1,3-diphenyl-2-propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-2-propen-1-one.
Furyl Compounds: 2-furyl methyl ketone, 2-furyl ethyl ketone.
Uniqueness
3-(5-(2-Chlorophenyl)-2-furyl)-1-phenyl-2-propen-1-one is unique due to the presence of both a chlorophenyl and a furyl group, which enhances its chemical reactivity and biological activity
Properties
Molecular Formula |
C19H13ClO2 |
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Molecular Weight |
308.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H13ClO2/c20-17-9-5-4-8-16(17)19-13-11-15(22-19)10-12-18(21)14-6-2-1-3-7-14/h1-13H/b12-10+ |
InChI Key |
PCXWZSIWRKRVQC-ZRDIBKRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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